molecular formula C18H14N2O2 B3828841 2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indene-1,3(2H)-dione

2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B3828841
M. Wt: 290.3 g/mol
InChI Key: GJXAIANHBCLFOT-UHFFFAOYSA-N
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Description

2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazole ring fused with an indene-1,3-dione moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indene-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of chalcones with hydrazine derivatives. The reaction conditions often include the use of ethanol as a solvent and heating under reflux to facilitate the formation of the pyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-diones, while reduction can produce dihydropyrazoles. Substitution reactions can result in a variety of functionalized pyrazole derivatives with potential biological activities .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: It has shown promise in biological assays, particularly for its antimicrobial and anticancer activities.

    Medicine: The compound’s potential as a therapeutic agent is being explored, with research focusing on its anticonvulsant and anti-inflammatory properties. It has been tested in animal models for its efficacy in reducing seizures and inflammation.

    Industry: In the industrial sector, the compound can be used in the development of new pharmaceuticals and agrochemicals, leveraging its diverse reactivity and biological activities.

Mechanism of Action

The mechanism of action of 2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-dependent sodium and calcium channels, as well as the enhancement of gamma-aminobutyric acid (GABA)ergic inhibition. The compound’s anti-inflammatory effects are thought to result from the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1-(piperazin-1-ylmethyl)-1H-benzimidazole: This compound shares a similar pyrazole core but differs in its substitution pattern, which can lead to variations in biological activity.

    2-((1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino)-4-amino-5,10-dioxo-1,5,10,10a-tetrahydrobenzo[g]quinoline-3-carbonitrile: Another related compound with a pyrazole ring, known for its antibacterial properties.

Uniqueness

What sets 2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indene-1,3(2H)-dione apart is its unique combination of the pyrazole and indene-1,3-dione moieties. This structural feature contributes to its distinct chemical reactivity and broad spectrum of biological activities, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-12-8-4-5-9-13(12)18(22)16(17)15-10-14(19-20-15)11-6-2-1-3-7-11/h1-9,14,16,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXAIANHBCLFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indene-1,3(2H)-dione
Reactant of Route 2
2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indene-1,3(2H)-dione
Reactant of Route 3
2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indene-1,3(2H)-dione
Reactant of Route 4
2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indene-1,3(2H)-dione
Reactant of Route 5
2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indene-1,3(2H)-dione
Reactant of Route 6
2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indene-1,3(2H)-dione

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